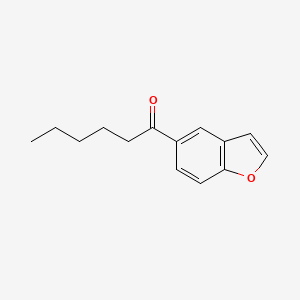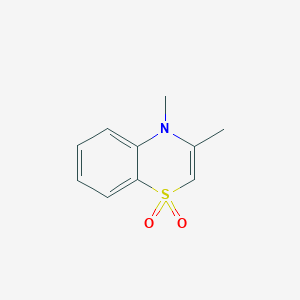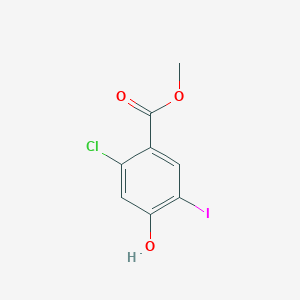
2,4,6-Triethylaniline
Descripción general
Descripción
2,4,6-Triethylaniline is an organic compound with the molecular formula C12H19N It is an aromatic amine, characterized by the presence of an aniline group substituted with ethyl groups at the 2, 4, and 6 positions on the benzene ring
Mecanismo De Acción
Target of Action
2,4,6-Triethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is primarily used as a precursor to dyes . The primary targets of this compound are the molecules that are involved in the dye formation process.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . This process allows the compound to bind to its targets and induce changes that lead to the formation of dyes.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of dyes. The compound acts as a building block to a variety of bulky ligands . Condensation with glyoxal gives the 1,2-diimine ligands . These ligands are useful precursors to popular NHC ligands including IMes .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2D6 . These properties can impact the bioavailability of the compound, affecting its distribution and elimination in the body.
Análisis Bioquímico
Biochemical Properties
Despite extensive searches, there is currently limited information available on the specific biochemical properties of 2,4,6-Triethylaniline
Molecular Mechanism
The molecular mechanism of action of this compound remains largely unexplored
Temporal Effects in Laboratory Settings
There is currently no available data on the changes in the effects of this compound over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Triethylaniline can be synthesized through several methods. One common approach involves the selective nitration of mesitylene (1,3,5-triethylbenzene) followed by reduction of the resulting nitro compound to the corresponding aniline. The nitration is typically carried out using a mixture of sulfuric acid and nitric acid at low temperatures to avoid oxidation of the ethyl groups. The nitro compound is then reduced using iron powder and hydrochloric acid under controlled conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation for the reduction step is also common, as it offers better control over reaction conditions and product purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine, nitration using mixed acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Quinones, nitroso compounds.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Triethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments. The compound’s ability to undergo various substitution reactions makes it valuable in organic synthesis.
Biology: Research into its potential as a building block for biologically active molecules is ongoing.
Medicine: It is being explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Comparación Con Compuestos Similares
2,4,6-Trimethylaniline: Similar in structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoaniline: Contains bromine atoms instead of ethyl groups, leading to different reactivity and applications.
2,4,6-Trichloroaniline: Contains chlorine atoms, used in the synthesis of herbicides and other agrochemicals.
Uniqueness: 2,4,6-Triethylaniline’s unique feature is the presence of ethyl groups, which provide different steric and electronic effects compared to methyl, bromo, or chloro substituents. This makes it particularly useful in specific synthetic applications where these effects are desirable.
Propiedades
IUPAC Name |
2,4,6-triethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWHZMGVPAUALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512629 | |
| Record name | 2,4,6-Triethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19779-32-9 | |
| Record name | 2,4,6-Triethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)



![3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B3049132.png)





